molecular formula C21H19NO3S2 B2634746 Ethyl 5-phenyl-3-(2-(phenylthio)acetamido)thiophene-2-carboxylate CAS No. 922805-37-6

Ethyl 5-phenyl-3-(2-(phenylthio)acetamido)thiophene-2-carboxylate

Cat. No. B2634746
CAS RN: 922805-37-6
M. Wt: 397.51
InChI Key: VPQCMKHIXGUQJC-UHFFFAOYSA-N
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Description

“Ethyl 5-phenyl-3-(2-(phenylthio)acetamido)thiophene-2-carboxylate” is a chemical compound with the molecular formula C21H19NO3S2 and a molecular weight of 397.51. It is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom . Thiophene derivatives have been recognized as important entities in the synthesis of heterocyclic compounds with promising pharmacological characteristics .


Synthesis Analysis

Thiophene derivatives can be synthesized from enaminones via reactions with different nucleophiles and electrophiles . The structure of the synthesized compounds can be confirmed through spectral information . A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis .


Molecular Structure Analysis

The molecular structure of “Ethyl 5-phenyl-3-(2-(phenylthio)acetamido)thiophene-2-carboxylate” can be derived from its spectral information . The mass spectrum of a related compound displayed the molecular ion [M]+ at m/z = 461 (6%), corresponding to the molecular formula (C24H31NO6S) .


Chemical Reactions Analysis

The reactivity of enaminones, which are precursors for the synthesis of thiophene derivatives, is due to their ambident nucleophilicity and electrophilicity . Each enaminone can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 . In addition, it can be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .


Physical And Chemical Properties Analysis

Thiophene, the core structure of “Ethyl 5-phenyl-3-(2-(phenylthio)acetamido)thiophene-2-carboxylate”, is a five-membered heteroaromatic compound containing a sulfur atom . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

Ethyl 5-phenyl-3-(2-(phenylthio)acetamido)thiophene-2-carboxylate derivatives have been synthesized through various chemical reactions, showcasing their versatility in organic synthesis. One approach involves reactions of ketene dithioacetal to create poly-substituted 3-aminothiophenes, highlighting a one-pot protocol that yields ethyl 3-acetamido-4-cyano-5-(methylthio)thiophene-2-carboxylate derivatives among others (Chavan et al., 2016). Similarly, a three-component coupling-Fiesselmann synthesis has been employed to produce luminescent 2,4-disubstituted thiophene 5-carboxylates, demonstrating the compound's utility in creating highly blue luminescent materials (Teiber & Müller, 2012).

Biological Activity Studies

Thiophene derivatives, including those structurally related to ethyl 5-phenyl-3-(2-(phenylthio)acetamido)thiophene-2-carboxylate, have been explored for their biological activities. Research into novel thiophene and benzothiophene derivatives has shown potential anti-proliferative activity, with specific compounds exhibiting activity against tumor cell lines, suggesting their applicability in developing anticancer agents (Mohareb et al., 2016). Furthermore, compounds combining thiophene with benzimidazole or 1,2,4-triazole moieties have been synthesized, demonstrating significant antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Mabkhot et al., 2017).

Synthesis of Dyes and Luminescent Materials

The synthesis of novel substituted 2-acetamido thiophene-4-styryl disperse dyes showcases the application of related thiophene derivatives in creating dyes with specific fluorescence and dyeing properties on polyester, reflecting its importance in material science and textile engineering (Rangnekar & Sabnis, 2007).

Future Directions

Thiophene-based analogs, including “Ethyl 5-phenyl-3-(2-(phenylthio)acetamido)thiophene-2-carboxylate”, have attracted a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

ethyl 5-phenyl-3-[(2-phenylsulfanylacetyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3S2/c1-2-25-21(24)20-17(13-18(27-20)15-9-5-3-6-10-15)22-19(23)14-26-16-11-7-4-8-12-16/h3-13H,2,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQCMKHIXGUQJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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